

Unraveling UBP296: A Technical Guide for Researchers

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This technical guide provides a comprehensive overview of **UBP296**, a potent and selective antagonist of the kainate subtype of ionotropic glutamate receptors. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical and pharmacological properties, and key experimental findings related to this significant compound.

Chemical Structure and Physicochemical Properties

UBP296, with the IUPAC name (RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione, is a derivative of willardiine.[1][2][3][4] Its chemical structure is characterized by a pyrimidine-2,4-dione core with two key substituents that contribute to its selective binding to kainate receptors.

Table 1: Physicochemical Properties of UBP296



Property	Value	Source	
IUPAC Name	(RS)-1-(2-Amino-2- carboxyethyl)-3-(2- carboxybenzyl)pyrimidine-2,4- dione	[1]	
SMILES	O=C1N(CC2=CC=CC=C2C(O) =O)C(C=CN1CC(N)C(O)=O)= O	· , ,	
Chemical Formula	C15H15N3O6	[1][2][4]	
Molecular Weight	333.30 g/mol	[1][2][4]	
CAS Number	745055-86-1	[1][2][4]	
Purity	≥98%	[2][3]	
Solubility	Soluble to 10 mM in 1eq. NaOH with gentle warming and to 10 mM in DMSO.	[2]	
Appearance	Not specified in provided search results.		
Storage	Store at room temperature. [2]		

Pharmacological Properties and Mechanism of Action

UBP296 is a selective antagonist for GluK1 (formerly GluR5) subunit-containing kainate receptors.[2][3][4] Its mechanism of action involves the inhibition of receptor activity by blocking the binding of the excitatory neurotransmitter glutamate.[1] This targeted action makes **UBP296** a valuable tool for studying the physiological and pathological roles of GluK1-containing kainate receptors.

Table 2: Pharmacological Profile of UBP296



Parameter	Value	Target	Source
IC50	~43 nM	GluK1	[1]
Apparent KD	1.09 μΜ	GluK1-containing kainate receptors	[2][3]
Selectivity	~90-fold selectivity over AMPA receptors and recombinant hGluK2 (hGluR6) and GluK5 (KA2) containing kainate receptors.	AMPA, hGluK2, GluK5	[2][3]
Activity at other receptors	Little or no action at NMDA or group I mGlu receptors.	NMDA, group I mGlu	[2][3]

Key Experiments and Methodologies

The characterization of **UBP296** has been established through a series of key experiments that have elucidated its potency, selectivity, and functional effects.

Radioligand Displacement Binding Studies

Objective: To determine the binding affinity of **UBP296** for various kainate receptor subunits.

Methodology:

- Preparation of membranes: Membranes from cells expressing human kainate receptor subunits (GluK1, GluK2, GluK5) were prepared.
- Radioligand: [3H]kainate was used as the radioligand.
- Assay: The ability of UBP296 and its analogues to displace [3H]kainate binding from the receptor subunits was measured.



 Data Analysis: IC50 values, the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand, were calculated.

Key Finding: The willardiine analogues, including **UBP296**, displaced [3H]kainate binding with IC50 values >100 μ M at rat GluK6, GluK2, or GluK6/GluK2, demonstrating its selectivity for GluK1.[5]

Calcium Influx Assays

Objective: To assess the functional antagonist activity of **UBP296** at kainate receptors.

Methodology:

- Cell lines: Cells expressing human kainate receptor subunits in homomeric or heteromeric forms were used.
- Stimulation: Glutamate was used to induce calcium influx through the kainate receptors.
- Measurement: The change in intracellular calcium concentration in the presence and absence of UBP296 was measured using a fluorescent calcium indicator.
- Data Analysis: The concentration-dependent inhibition of glutamate-induced calcium influx by UBP296 was determined.

Key Finding: **UBP296** selectively depressed glutamate-induced calcium influx in cells containing the GluK5 (now referred to as GluK1) subunit.[5]

Electrophysiological Recordings in Hippocampal Slices

Objective: To investigate the effect of **UBP296** on synaptic transmission and plasticity.

Methodology:

- Slice Preparation: Acute hippocampal slices were prepared from rats.
- Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA3 region of the hippocampus.



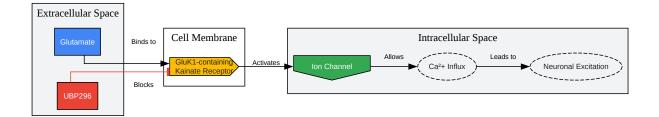
- Drug Application: The effects of the selective kainate receptor agonist ATPA and UBP296 on synaptic transmission were examined. The impact of UBP296 on the induction of long-term potentiation (LTP) at the mossy fiber-CA3 synapse was also investigated.
- Data Analysis: Changes in the amplitude and slope of the fEPSPs were measured to quantify the effects of the applied compounds.

Key Findings:

- UBP296 reversibly blocked ATPA-induced depressions of synaptic transmission.[6]
- **UBP296** completely blocked the induction of mossy fiber LTP in a medium containing 2 mM Ca2+, but not 4 mM Ca2+.[5] These findings provide further evidence for the involvement of GluK1-containing kainate receptors in this form of synaptic plasticity.[5]

Signaling Pathways and Experimental Workflows

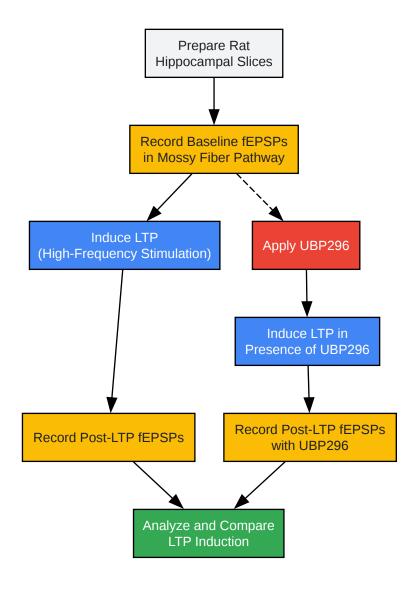
To visualize the interactions and processes described, the following diagrams are provided in the DOT language.



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Caption: Mechanism of action of **UBP296** as a kainate receptor antagonist.





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Caption: Experimental workflow for investigating the effect of **UBP296** on mossy fiber LTP.

Conclusion

UBP296 stands out as a potent and selective antagonist of GluK1-containing kainate receptors. Its well-characterized pharmacological profile and demonstrated effects on synaptic plasticity make it an indispensable tool for neuropharmacological research. The detailed methodologies and findings presented in this guide offer a solid foundation for future investigations into the roles of kainate receptors in neurological function and disease.



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